molecular formula C18H17FN4O3S2 B13319570 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B13319570
M. Wt: 420.5 g/mol
InChI Key: ZVGWXDYLLFRYTH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a fluorophenyl group, and a morpholine sulfonyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and morpholine sulfonyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and fluorobenzenes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the fluorophenyl and morpholine sulfonyl groups enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and sulfonyl-containing molecules. Compared to these compounds, 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are 4-(4-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol and 4-(4-bromophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol.

Properties

Molecular Formula

C18H17FN4O3S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17FN4O3S2/c19-14-4-6-15(7-5-14)23-17(20-21-18(23)27)13-2-1-3-16(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H,21,27)

InChI Key

ZVGWXDYLLFRYTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F

Origin of Product

United States

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